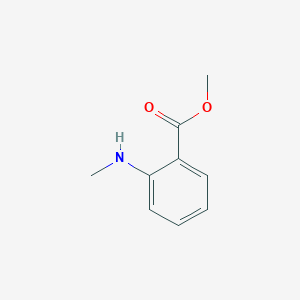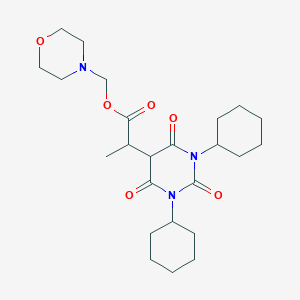
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate, also known as MDP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MDP is a derivative of the well-known drug thalidomide and has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor properties. In
Applications De Recherche Scientifique
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has shown promising results in various scientific research applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to have immunomodulatory properties, making it a potential treatment for autoimmune diseases such as multiple sclerosis and lupus. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer.
Mécanisme D'action
The mechanism of action of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is not fully understood, but it is believed to involve the modulation of the immune system. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to activate the NOD2 receptor, which is involved in the recognition of bacterial peptidoglycans. This activation leads to the production of cytokines and chemokines, which are involved in the regulation of the immune response. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Effets Biochimiques Et Physiologiques
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of anti-inflammatory cytokines such as IL-10 and reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to increase the phagocytic activity of macrophages, which are involved in the clearance of pathogens and cellular debris. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also water-soluble, making it easy to administer to cells and animals. However, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has some limitations for lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has not been extensively studied in vivo, so its effects in animals are not well-known.
Orientations Futures
There are several future directions for the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. One direction is the further elucidation of its mechanism of action. Understanding how Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate modulates the immune system could lead to the development of more effective treatments for inflammatory and autoimmune diseases. Another direction is the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in animal models. Understanding the effects of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in vivo could lead to the development of more effective cancer treatments. Additionally, the synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate derivatives could lead to the development of more potent and selective compounds for scientific research.
Méthodes De Synthèse
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate can be synthesized through a multi-step process that involves the reaction of thalidomide with various reagents. The first step involves the conversion of thalidomide to 5-hydroxythalidomide, which is then reacted with morpholine and formaldehyde to form the morpholin-4-ylmethyl derivative. The final step involves the reaction of the morpholin-4-ylmethyl derivative with 1,3-dicyclohexylurea to form Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. The synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is a complex process that requires expertise in organic chemistry.
Propriétés
Numéro CAS |
129750-91-0 |
|---|---|
Nom du produit |
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
Formule moléculaire |
C24H37N3O6 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
InChI |
InChI=1S/C24H37N3O6/c1-17(23(30)33-16-25-12-14-32-15-13-25)20-21(28)26(18-8-4-2-5-9-18)24(31)27(22(20)29)19-10-6-3-7-11-19/h17-20H,2-16H2,1H3 |
Clé InChI |
YVHRNTICSJDWJI-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4 |
SMILES canonique |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4 |
Synonymes |
morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-y l)propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



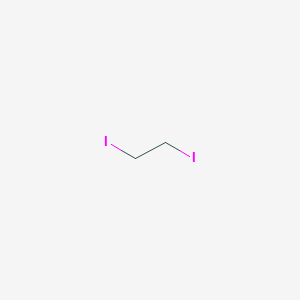
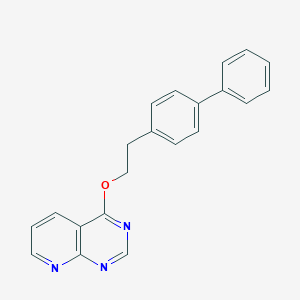
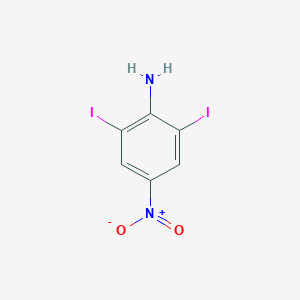
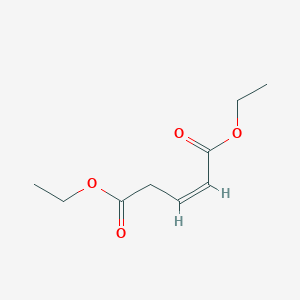
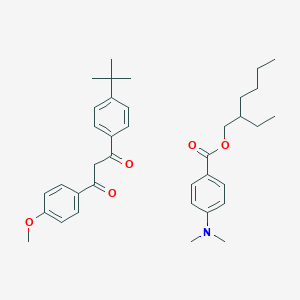
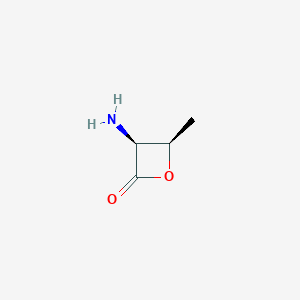
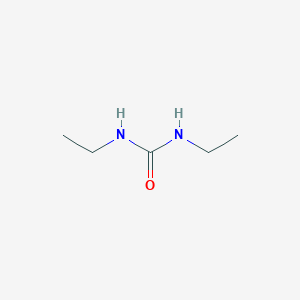
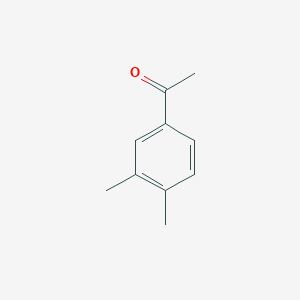
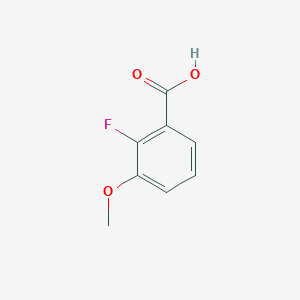
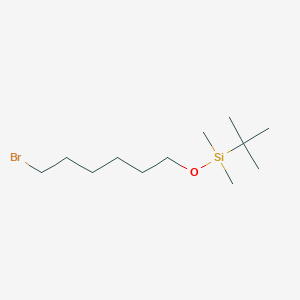
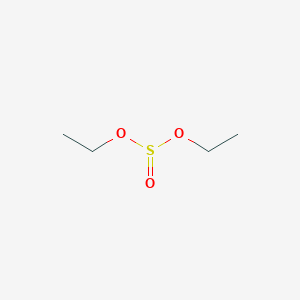
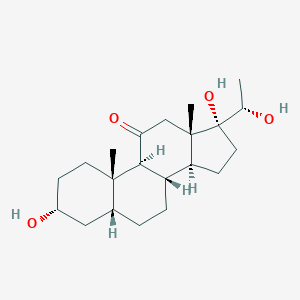
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
